Oxan-4-yl(piperidin-4-yl)methanol hydrochloride
Overview
Description
Oxan-4-yl(piperidin-4-yl)methanol hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine and oxane, and it is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxan-4-yl(piperidin-4-yl)methanol hydrochloride typically involves the reaction of oxane derivatives with piperidine derivatives under specific conditions. One common method involves the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl(piperidin-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane and piperidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane and piperidine derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Oxan-4-yl(piperidin-4-yl)methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxan-4-yl(piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and functional groups. For example, piperidine derivatives have been shown to exhibit strong factor IIa inhibition and good anticoagulant effects .
Comparison with Similar Compounds
Oxan-4-yl(piperidin-4-yl)methanol hydrochloride can be compared with other similar compounds, such as:
4-Piperidinemethanol: This compound has a similar piperidine core but lacks the oxane moiety.
N-Boc-4-hydroxypiperidine: This compound contains a piperidine core with a Boc-protected hydroxyl group.
4-(Hydroxymethyl)piperidine: Similar to 4-piperidinemethanol but with a hydroxymethyl group.
The uniqueness of this compound lies in its combination of oxane and piperidine moieties, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
oxan-4-yl(piperidin-4-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10;/h9-13H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEINCBAEZYJBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2CCOCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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